2,2-Bis(3'-indolyl)indoxyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H17N3O |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2,2-bis(1H-indol-3-yl)-1H-indol-3-one |
InChI |
InChI=1S/C24H17N3O/c28-23-17-9-3-6-12-22(17)27-24(23,18-13-25-20-10-4-1-7-15(18)20)19-14-26-21-11-5-2-8-16(19)21/h1-14,25-27H |
InChI Key |
IZKCVKAIVRRHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C(=O)C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65 |
Synonyms |
2,2-bis(3'-indolyl)indoxyl |
Origin of Product |
United States |
Academic Research Landscape of 2,2 Bis 3 Indolyl Indoxyl
Historical Context and Initial Academic Investigations of the Compound
The journey to correctly identify and characterize 2,2-Bis(3'-indolyl)indoxyl is a notable narrative in the history of organic chemistry. The initial observations date back to the early 20th century, with subsequent studies in the mid-century providing the crucial structural elucidation.
The first documented observation of a product from the exposure of indole (B1671886) to sunlight was by B. Oddo in 1916. tandfonline.com He described the formation of a yellow powder, to which he incorrectly assigned the structure of an indoxyl ether. tandfonline.com It was not until four decades later, in 1956, that Sadao Sakamura and Yataro Obata revisited this photochemical reaction. tandfonline.com They isolated a yellow crystalline material and, through careful comparison with an authentic sample synthesized by Seidel's method, correctly identified it as 2,2-diindyl-ψ-indoxyl, an older name for this compound. tandfonline.com Their work not only rectified the historical record but also proposed a possible mechanism involving both oxidative degradation and addition of indole. tandfonline.com
These early investigations were foundational, establishing the compound's existence and providing the first insights into its formation. The use of spectroscopic methods, such as UV and infrared spectroscopy, was crucial in confirming the structure and differentiating it from other potential isomers. tandfonline.com
| Timeline of Initial Investigations | Researcher(s) | Year | Key Finding/Contribution |
| Initial Observation | B. Oddo | 1916 | Observed the formation of a yellow powder from indole in sunlight, incorrectly identified as an indoxyl ether. tandfonline.com |
| Structural Elucidation | Sadao Sakamura and Yataro Obata | 1956 | Correctly identified the photochemical product as 2,2-diindyl-ψ-indoxyl by comparison with a synthesized sample. tandfonline.com |
| Method of Synthesis for Comparison | Seidel | (referenced in 1956) | Developed a synthetic method for 2,2-diindyl-ψ-indoxyl that was used for structural confirmation. tandfonline.com |
Significance within Indole and Indoxyl Chemistry Research
This compound is a significant molecule in the study of indole and indoxyl chemistry due to its structure, which embodies the reactivity of both parent molecules. Its formation under various conditions has provided valuable insights into the chemical behavior of these important heterocyclic systems.
The compound is a prime example of the reactivity of the C3 position of the indole nucleus, which is prone to electrophilic attack. The formation of this compound involves the reaction of two indole molecules with an oxidized indole species, highlighting the nucleophilic character of indole. evitachem.com Its synthesis, whether through chemical oxidation, enzymatic catalysis, or photochemical reactions, underscores the diverse pathways through which indole can be transformed. tandfonline.comevitachem.com
From the perspective of indoxyl chemistry, this compound is an important derivative. For instance, it has been shown that the deep red colored indoxyl red can readily add indole across its imino bond to yield 2,2-bis(3-indolyl)indoxyl. researchgate.net This reactivity demonstrates the electrophilic nature of the C2 position in the indoxyl system and provides a chemical link between these two important classes of indole-derived compounds. The study of such reactions contributes to a more comprehensive understanding of the intricate chemistry of indoxyl and its derivatives.
The compound has also been identified as a natural product, isolated from bacterial sources such as Pseudomonas aureofaciens and Haemophilus influenzae. nih.gov In H. influenzae, its production was found to be dependent on the presence of nitrate (B79036) and nitrate reductase, suggesting a potential role for indole as an electron donor in metabolic pathways. nih.gov This biological context adds another layer of significance, connecting the fundamental chemistry of the molecule to microbial metabolism.
Role as a Model System in Complex Organic Syntheses and Transformations
While not typically a starting material for the total synthesis of other complex natural products, this compound serves as an important model system for studying complex organic syntheses and transformations. Its formation often represents a key, sometimes undesired, side reaction that provides valuable mechanistic insights.
The synthesis of 2,2-disubstituted indoxyls, a structural motif present in many biologically active alkaloids, is a recognized challenge in organic synthesis. nih.gov The formation of the symmetrical trimer this compound from indole itself represents a fundamental transformation in this class. Understanding the conditions that lead to its formation can help chemists devise strategies to either promote or prevent such reactions in the synthesis of more complex, unsymmetrical targets.
A notable example of its role as a model system comes from a study on a manganese-containing artificial mini-enzyme designed to catalyze indole oxidation. acs.org In this system, 2,2-bis(3'-indolyl)-3-oxoindole was identified as a predominant species, postulated to derive from 3-indoxyl. acs.org The formation of this "pseudo-trimer" provided crucial information about the reaction mechanism and the selectivity of the artificial enzyme, demonstrating how the study of this compound can shed light on the behavior of novel catalytic systems. acs.org
Furthermore, the clean bioconversion of indole into this compound using laccase enzymes showcases its relevance in the field of biocatalysis. evitachem.com The ability to achieve this transformation under mild, enzymatic conditions highlights the potential for using biological systems to construct complex molecular architectures. The study of this specific reaction provides a model for understanding laccase-mediated oxidative coupling of phenols and related aromatic compounds. evitachem.com
| Synthetic Approaches and Transformations | Description | Significance as a Model System |
| Photochemical Synthesis | Formation from indole upon exposure to sunlight. tandfonline.com | Demonstrates the inherent photoreactivity of the indole nucleus and provides a model for light-induced transformations of indolic compounds. tandfonline.comnih.gov |
| Chemical Synthesis | Reaction of indole derivatives under controlled conditions, such as with nitrous acid or during dye-sensitized photooxygenation. nih.govsioc-journal.cn | Offers insights into the reactivity of indole with various electrophiles and oxidants, informing the design of other synthetic routes involving indoles. |
| Enzymatic Synthesis (Laccase) | Bioconversion of indole using laccase enzymes. evitachem.com | Serves as a model for enzymatic oxidative trimerization and the potential of biocatalysis in generating complex heterocyclic structures. evitachem.com |
| Formation in Catalytic Systems | Observed as a product in indole oxidation catalyzed by an artificial metalloenzyme. acs.org | Provides a benchmark for understanding the selectivity and mechanism of novel catalytic systems for indole functionalization. acs.org |
Synthetic Methodologies for 2,2 Bis 3 Indolyl Indoxyl and Its Core Analogues
Strategies for Constructing the 2,2-Disubstituted Indoxyl Scaffold
The creation of the sterically hindered quaternary center at the C-2 position of the indoxyl ring is a significant synthetic challenge. nih.gov Chemists have developed several key strategies to address this, including nucleophilic coupling, dearomatization of indole (B1671886) precursors, and the use of stable intermediates.
A general and operationally simple method transforms readily available 2-substituted indoles into 2,2-disubstituted indoxyls. nih.gov This approach involves a nucleophile cross-coupling with a 2-alkoxyindoxyl intermediate, which is generated in situ from the corresponding 2-alkylindole. nih.govresearchgate.net This strategy is notable for its broad scope, tolerating 2-alkyl substituents and unprotected indole N–H groups, which are often problematic in other methods. nih.govresearchgate.net The utility of this method has been demonstrated in the concise total syntheses of complex alkaloids like brevianamide (B1173143) A and trigonoliimine C. nih.govresearchgate.net The reaction is convergent, offering advantages provided there is sufficient generality for both the nucleophilic and electrophilic components. nih.gov A key challenge is preventing the dimerization of the indole starting material, which can act as a nucleophile itself. nih.gov
Table 1: Scope of Nucleophile Coupling with 2-Alkoxyindoxyl Intermediates This table summarizes the variety of nucleophiles and indole substitutions tolerated by the 2-alkoxyindoxyl coupling method, based on reported research findings.
| Category | Examples of Tolerated Groups/Molecules | Reported Yields | Reference |
| Indole Substitution | 2-alkyl substituents, free N-H groups, various aromatic ring substituents | Good to Excellent | nih.govresearchgate.net |
| Nucleophiles | Indoles, 2-methylfuran, allylsilanes, allylstannanes, silyl (B83357) enol ethers, acetylacetone | Up to 98% | researchgate.net |
| Product Types | 2,2-dialkylindoxyls, Spirocyclic indoxyls (via intramolecular trapping) | Good to Excellent | nih.govresearchgate.net |
One of the most convenient pathways to access 2,2-disubstituted indoxyls is through the dearomatization of indole starting materials. nih.govthieme-connect.com A common approach involves the oxidation of a 2,3-disubstituted indole to form a 3-hydroxyindolenine intermediate. nih.govsdu.edu.cn This is followed by a Wagner-Meerwein-type 1,2-shift of the substituent from the C-3 position to the C-2 position, which concurrently forms the indoxyl ketone. nih.gov
However, this method can be limited by a competing rearrangement pathway that proceeds via a transient epoxide to yield the isomeric 3,3-disubstituted oxindole (B195798). nih.gov The outcome can be highly dependent on the specific substrate and reaction conditions. nih.gov Furthermore, synthesizing the required 2,3-disubstituted indole precursor can be a multi-step process. nih.gov Indole dearomatization strategies have been successfully applied to expand libraries of indole-containing pseudo-natural products, enhancing their three-dimensionality and accessing new areas of biologically relevant chemical space. nih.gov
A one-pot method for synthesizing indoxyl derivatives utilizes indolin-2,3-acetonide derivatives as stable precursors. researchgate.net These intermediates are advantageous as they are easy to handle and stable on the bench, serving as effective surrogates for indolin-2,3-diols. researchgate.net The synthesis begins with a protected indole, which is converted to the indolin-2,3-acetonide. This derivative can then undergo various substitutions on the benzene (B151609) ring to introduce bromo, iodo, cyano, aryl, or carbonyl groups. researchgate.net The final step to obtain the indoxyl derivative is an acid hydrolysis of the acetonide. researchgate.net These modified indolin-2,3-acetonide derivatives can also be converted back to the parent indoles by direct reduction, demonstrating their versatility as protected indole compounds. researchgate.net
Dearomatization Approaches for Indole-Based Precursors
Approaches for Bis(indolyl) Formation
The formation of the bis(indolyl)methane (BIM) core, a key feature of compounds like 2,2-Bis(3'-indolyl)indoxyl, typically involves the reaction of two indole molecules with a carbonyl compound.
The most common method for synthesizing 3,3'-bis(indolyl)methanes is the electrophilic substitution reaction of indoles with aldehydes or ketones. researchgate.netrsc.org The indole ring is an electron-rich heterocycle and is highly reactive towards electrophiles, with the C-3 position being the preferred site of attack. bhu.ac.inresearchgate.net The reaction is typically catalyzed by either a protic or Lewis acid. rsc.org The mechanism involves the acid-catalyzed activation of the carbonyl compound, which is then attacked by the nucleophilic C-3 position of the first indole molecule. This forms an intermediate, often an azafulvenium salt, which then undergoes a second electrophilic substitution with another indole molecule to yield the final bis(indolyl)methane product. rsc.org A wide array of catalysts has been employed to facilitate this transformation, ranging from simple acids to silica-supported catalysts and ionic liquids. researchgate.netrsc.org
Table 2: Selected Catalysts for Bis(indolyl)methane Synthesis via Electrophilic Substitution This table provides examples of various catalytic systems used in the reaction of indoles with carbonyl compounds.
| Catalyst Type | Specific Examples | Reference |
| Protic Acids | Oxalic acid, Citric acid, p-TsOH·H2O | researchgate.netrsc.org |
| Lewis Acids | BF3·Et2O, FeCl3, CeCl3·7H2O, Aluminium triflate | researchgate.netrsc.orgbohrium.com |
| Solid-Supported Catalysts | KHSO4-SiO2, P2O5/SiO2, Silica-supported FeCl3 | researchgate.netrsc.org |
| Other Catalysts | N-Bromosuccinimide (NBS), Ionic Liquids, [n-Pr2NH2][HSO4] | researchgate.net |
A modern and green approach for the synthesis of bis(indolyl)methane derivatives involves the electrochemical direct bisarylation of carbonyls with indoles. researchgate.netacs.orgnih.govfigshare.com This protocol is effective for a wide range of aliphatic, aromatic, and heteroaromatic aldehydes, as well as isatin (B1672199) derivatives, which react with various electron-rich and electron-poor indoles to give the corresponding BIMs in good to excellent yields. researchgate.netfigshare.com The reaction is conducted under the influence of an electric current, often using graphite (B72142) and platinum electrodes. bohrium.comresearchgate.net This method offers significant advantages, including mild reaction conditions, short reaction times, and high product yields. bohrium.com It is considered an environmentally friendly alternative to traditional methods, sometimes utilizing deep eutectic solvents as a green substitute for conventional solvents and electrolytes. bohrium.comresearchgate.net The mechanism, confirmed by cyclic voltammetry, proceeds without the need for external chemical catalysts. bohrium.comresearchgate.net
Multi-Component Reactions Involving Indole Units
Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like bis(indolyl)methanes from simple starting materials in a single step. A common strategy involves the one-pot reaction of an indole with a carbonyl compound.
A notable example is the synthesis of bis(indolyl)methanes through the reaction of indole with various aldehydes or ketones. tsijournals.comresearchgate.net This reaction is often catalyzed and proceeds by the initial formation of an electrophilic species from the carbonyl compound, which then undergoes a double electrophilic substitution with two equivalents of indole. The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free conditions has been shown to effectively catalyze this one-pot synthesis, accommodating a range of aliphatic and aromatic aldehydes and ketones. tsijournals.com This method is advantageous due to its mild conditions, short reaction times, and high yields. tsijournals.com
Furthermore, ultrasound-assisted one-pot multicomponent condensation of a primary alcohol with indole, using N-bromosuccinimide as a catalyst, provides another efficient route. growingscience.com In this process, the alcohol is oxidized in situ to the corresponding aldehyde, which then reacts with two indole molecules. growingscience.com This technique benefits from enhanced reaction rates due to the effects of sonication. growingscience.com
Alkylation of Indoles with Alcohols
The direct alkylation of indoles with alcohols represents a greener and more atom-economical alternative to traditional methods that often rely on pre-functionalized starting materials. This approach typically proceeds via a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" mechanism, where the alcohol is transiently oxidized to an aldehyde or ketone, which then reacts with the indole.
Several catalytic systems have been developed to facilitate this transformation. For instance, an iron(II) chloride-1,1'-binaphthyl-2,2'-diamine (FeCl2–BINAM) complex can catalyze the domino reaction of primary alcohols with indoles. thieme-connect.com This process involves the oxidation of the alcohol to an aldehyde, followed by nucleophilic addition of the indole. thieme-connect.com Similarly, a magnetically recyclable CuFe2O4 nanoparticle catalyst has been employed for the efficient alkylation of indoles with a variety of alcohols, including challenging aliphatic ones, under mild conditions with air as the oxidant. eui.eu
Transition metal pincer complexes, particularly those of palladium, have also proven effective in the direct coupling of indoles with alcohols. rsc.orgresearchgate.net These catalysts enable the selective synthesis of C-3 alkylated indoles and bis(indolyl)methanes from both primary and secondary alcohols, including benzylic and cyclic variants. rsc.orgresearchgate.net A metal-catalyst-free approach has also been reported, using lithium tert-butoxide (LiOtBu) as a promoter for the alkylation of indoles with alcohols under air, where oxygen acts as the oxidant. rsc.org This method is notable for its successful use of unactivated aliphatic alcohols. rsc.org
Catalytic Systems in this compound Synthesis
The synthesis of this compound and its analogues is heavily reliant on the use of catalysts to promote the key bond-forming reactions. A wide variety of catalytic systems, ranging from simple acids to complex transition metal compounds, have been investigated and applied.
Brønsted Acid Catalysis
Brønsted acids are frequently employed as catalysts for the synthesis of bis(indolyl)methanes due to their ability to activate carbonyl compounds towards nucleophilic attack by indoles. Various Brønsted acids have been shown to be effective, offering mild and often environmentally friendly reaction conditions.
Examples of effective Brønsted acid catalysts include:
p-Toluenesulfonic acid (p-TSA) : This has been used efficiently in solvent-free "grindstone" methods, leading to excellent yields of bis(indolyl)methanes from the reaction of indoles with aldehydes and ketones. scialert.net
Sulphamic acid : This simple and cost-effective catalyst promotes the reaction in ethanol (B145695), affording good yields in short reaction times. researchgate.net
Boric acid : This has been used in a straightforward protocol that involves simply heating a mixture of indole and a carbonyl compound. orientjchem.org
Itaconic acid and Succinic acid : These biodegradable dicarboxylic acids have been utilized as catalysts in water and under microwave irradiation, respectively, highlighting green chemistry approaches. orientjchem.org
Ionic Liquid Gels : A Brønsted-acidic ionic liquid gel has been prepared and used as a recyclable catalyst, demonstrating good to excellent yields and short reaction times. researchgate.net
These catalysts facilitate the electrophilic substitution reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the electron-rich indole ring.
Lewis Acid Catalysis (e.g., Sc(OTf)3, ZnBr2, FeCl2, NiSO4.6H2O, Ceric Ammonium Nitrate)
Lewis acids are a cornerstone in the synthesis of bis(indolyl)methanes, catalyzing the electrophilic substitution of indoles with carbonyl compounds. A diverse range of metal-based Lewis acids have been successfully employed.
Scandium(III) triflate (Sc(OTf)₃) is a highly effective Lewis acid catalyst for this transformation. It has been utilized in the reaction of indoles with various aldehydes, often in flow chemistry systems, which allows for rapid reaction times and straightforward product isolation. researchgate.net Sc(OTf)₃ has also been used to catalyze the reaction of indoles with 1,2-allenic ketones to selectively produce β,β-bisindolyl ketones. acs.org
Zinc bromide (ZnBr₂) has been used as a catalyst in the Friedel–Crafts bromomethylation of aromatic compounds, followed by self-polymerization to create hyper-cross-linked polymers. These polymers, bearing unreacted bromomethyl groups, then act as catalysts for the reaction of indoles with aldehydes to yield bis(indolyl)methanes. acs.orgnih.gov
Iron(II) chloride (FeCl₂) , often in combination with a ligand like 1,1'-binaphthyl-2,2'-diamine (BINAM), catalyzes the synthesis of bis(indolyl)methanes from primary alcohols and indoles in a domino oxidation-condensation sequence. thieme-connect.comresearchgate.net
Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) serves as an efficient, moisture-tolerant, and reusable catalyst for the reaction of indoles with various carbonyl compounds in ethanol at room temperature, providing excellent yields. jocpr.comjocpr.com The proposed mechanism involves the coordination of the carbonyl compound to the Ni²⁺ ion, activating it for subsequent attack by two indole molecules. jocpr.com
Ceric Ammonium Nitrate (CAN) is a versatile and efficient catalyst for the one-pot synthesis of bis(indolyl)methanes from indoles and aldehydes, particularly under solvent-free conditions. tsijournals.com It has also been used under ultrasonic irradiation to synthesize unsymmetrical bis(indolyl)methanes. scialert.netresearchgate.net
The table below summarizes the application of these Lewis acid catalysts in the synthesis of bis(indolyl)methane derivatives.
| Catalyst | Reactants | Conditions | Yield | Reference |
| Sc(OTf)₃ | Indoles, Aldehydes | Flow chemistry | High | researchgate.net |
| ZnBr₂ | Indoles, Aldehydes | Catalysis by HCPs | High | acs.orgnih.gov |
| FeCl₂–BINAM | Indoles, Primary Alcohols | Domino reaction, 120°C | 68% | thieme-connect.com |
| NiSO₄·6H₂O | Indole, Carbonyl compounds | C₂H₅OH, Room Temp. | Excellent | jocpr.comjocpr.com |
| CAN | Indole, Aldehydes | Solvent-free | High | tsijournals.com |
Transition Metal Catalysis (e.g., Palladium, Iridium, Copper, Gold)
Transition metals play a crucial role in modern organic synthesis, and the preparation of bis(indolyl)methanes is no exception. Catalysts based on palladium, iridium, copper, and gold have enabled novel and efficient synthetic routes.
Palladium (Pd) catalysts are particularly effective for the domino reaction of indoles with benzyl (B1604629) alcohols in water. mdpi.comrsc.org This process involves a C3–H bond activation/benzylation of the indole. mdpi.com Orthometallated palladium(II) pincer complexes have also been developed for the acceptorless dehydrogenative coupling of various alcohols with indoles, yielding bis(indolyl)methanes in excellent yields. rsc.org Furthermore, palladium-catalyzed cascade reactions have been devised to construct complex quinolone-bis(indolyl)methane hybrids. thieme-connect.comx-mol.com
Iridium (Ir) catalysts, especially when supported on materials like magnesium-aluminum mixed oxides (Ir/MgₓAlO), have been used for the green synthesis of 3,3'-bis(indolyl)methanes using methanol (B129727) as a methylene (B1212753) bridge donor. acs.orgacs.orgnjtech.edu.cn This heterogeneous system is clean, reusable, and proceeds via the activation of methanol. acs.orgacs.org
Copper (Cu) catalysts, such as copper(II) bromide (CuBr₂), are efficient for the electrophilic substitution of indoles with aldehydes at room temperature. tandfonline.com Copper-catalyzed reactions have also been developed for the synthesis of trifluoromethylated bis(indolyl)arylmethanes from 2-arylindoles. rsc.org Magnetically recyclable copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used for the alkylation of indoles with alcohols. eui.eu Additionally, copper-catalyzed systems have been employed for the N-arylation of bis(indolyl)methanes and in tandem reactions for their synthesis from alcohols. researchgate.netresearchgate.net
Gold (Au) catalysts, particularly Au(I) complexes, have been utilized in several elegant synthetic strategies. These include the mechanosynthesis of triazolyl-bis(indolyl)methane pharmacophores under ball-milling conditions. nih.gov Gold(I) also catalyzes cascade reactions, such as the cycloisomerization of indole-tethered ynediones followed by indole addition to form furanone-incorporated unsymmetrical bis(indolyl)methanes. acs.orgbohrium.com Moreover, gold-catalyzed hydroarylation of alkynes with indoles can be controlled to selectively produce either vinylindoles or symmetrical bis(indolyl)methanes, and this selectivity can be harnessed to synthesize unsymmetrical analogues. acs.orgresearchgate.net
The following table provides an overview of representative transition metal-catalyzed syntheses of bis(indolyl)methanes.
| Metal | Catalyst System | Reaction Type | Key Features | Reference |
| Palladium | Pd(OAc)₂/TPPMS | C-H activation/benzylation | Domino reaction in water | mdpi.comrsc.org |
| Iridium | Ir/MgₓAlO | Methanol activation | Heterogeneous, reusable catalyst | acs.orgacs.org |
| Copper | CuBr₂ | Electrophilic substitution | Mild conditions, room temperature | tandfonline.com |
| Gold | AuCl | Mechanosynthesis | Ball-milling, solvent-free | nih.gov |
| Gold | Au(I) complex | Cycloisomerization/indole addition | Cascade reaction for unsymmetrical BIMs | acs.orgbohrium.com |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that are often more environmentally benign. In the context of bis(indolyl)methane synthesis, various organocatalysts have been successfully applied.
Biodegradable and readily available organic acids, such as itaconic acid and humic acid, have been employed as catalysts. orientjchem.org Itaconic acid has been used in water at elevated temperatures, while humic acid has been effective under solvent-free conditions. orientjchem.org These approaches align with the principles of green chemistry.
Furthermore, squaric acid has been reported as an effective organocatalyst for the synthesis of bis(indolyl)methanes under mild conditions, suitable for both laboratory and potential industrial-scale production. orientjchem.org The use of such small organic molecules as catalysts avoids the issues of metal contamination in the final products and often simplifies purification procedures.
While the search results provided a strong focus on Brønsted acid, Lewis acid, and transition metal catalysis, the specific term "organocatalytic approaches" yielded less distinct examples directly applicable to this compound itself. However, the use of organic acids like those mentioned above falls under the umbrella of organocatalysis and demonstrates the potential of this strategy in the synthesis of the broader class of bis(indolyl)methanes.
Non-Conventional Synthetic Methods
The synthesis of this compound, also known as 2,2-diindyl-ψ-indoxyl, can be achieved through photochemical means. Research has shown that the exposure of indole to sunlight leads to its decomposition and the formation of a crystalline substance. tandfonline.com This product was identified as 2,2-diindyl-ψ-indoxyl. tandfonline.com
The identification was confirmed by comparing the photochemically produced substance with an authentic sample synthesized via a known chemical method developed by Seidel, which involves treating indole with sodium nitrate and sulfuric acid. tandfonline.com The comparison showed no depression in the melting point when the two samples were mixed. tandfonline.com Further confirmation was obtained through ultraviolet and infrared spectroscopy, which revealed identical spectra for both the photochemical product and the synthesized standard. tandfonline.com The ultraviolet absorption spectra for both compounds showed characteristic peaks at 260, 280, and 405 mμ. tandfonline.com
The photochemical transformation of indole involves both oxidative degradation and oxidative addition. tandfonline.com Alongside 2,2-diindyl-ψ-indoxyl, anthranilic acid was also identified as a product of this reaction. tandfonline.com This suggests a possible mechanism where indole undergoes a complex transformation under the influence of sunlight. tandfonline.com It was noted that in a dark environment, no changes to the indole were observed, confirming the photochemical nature of the reaction. tandfonline.com
Mechanochemistry, particularly high-energy ball-milling, has emerged as an efficient and environmentally friendly alternative for the synthesis of organic compounds, including indole derivatives. tandfonline.combeilstein-journals.org This solvent-free or liquid-assisted grinding (LAG) approach offers significant advantages, such as reduced reaction times and the elimination of bulk solvents, aligning with the principles of green chemistry. tandfonline.combeilstein-journals.org
While direct mechanochemical synthesis of this compound is not prominently documented, the technique has been successfully applied to the synthesis of related indole analogues and precursors. For instance, indolyl chalcones have been efficiently prepared via the Claisen-Schmidt condensation of 1-methylindole-3-carboxaldehyde with various substituted acetophenones using a high-energy ball mill. tandfonline.com This method is notable for requiring only a minimal amount of organic solvent (e.g., 100 μL of ethanol) and achieving high yields in significantly shorter reaction times (15–60 minutes) compared to conventional solution-based methods. tandfonline.com
The effectiveness of mechanochemical synthesis is influenced by parameters such as milling speed, time, the material of the milling jars and balls, and the use of a liquid-assisted grinding agent. tandfonline.combeilstein-journals.org In the synthesis of indolyl chalcones, experiments were conducted in both agate and steel jars, with variations in milling speed affecting the outcome. tandfonline.com
| Catalyst (NaOH) | Milling Jar Material | Milling Speed (rpm) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 0.5 equiv. | Agate | 600 | 15 | 85 |
| 1.0 equiv. | Agate | 600 | 15 | 96 |
| 1.0 equiv. | Steel | 600 | 15 | 98 |
| 1.0 equiv. | Steel | 400 | 15 | 75 |
| 1.0 equiv. | Steel | 800 | 15 | 98 |
Other applications include the iron(III)-catalyzed coupling of 3-benzyl indoles with compounds having an active methylene group, which proceeds in 30 minutes under solvent-free ball-milling conditions. beilstein-journals.org Furthermore, indoles themselves have been synthesized mechanochemically from 2-alkynylaniline derivatives using stoichiometric amounts of a catalyst like ZnBr₂. beilstein-journals.org These examples underscore the potential of ball-milling as a robust non-conventional method for constructing molecules featuring the indole core.
Photochemical Synthesis Routes
Stereoselective and Asymmetric Synthesis of this compound Precursors and Analogues
The development of stereoselective and asymmetric methods to synthesize precursors and analogues of this compound is crucial for accessing chiral molecules with specific biological activities. Significant progress has been made in creating complex indole-containing structures with high levels of stereocontrol.
An efficient organocatalytic method has been developed for the asymmetric synthesis of arylindolyl indolin-3-ones, which possess both axial and central chirality. rsc.org This reaction involves the addition of 3-arylindoles to 2-aryl-3H-indol-3-ones, catalyzed by a chiral phosphoric acid. rsc.org The process yields the desired products with excellent diastereoselectivity and enantioselectivity. rsc.org This strategy provides a direct route to highly functionalized and sterically congested bis-indole type structures.
| 3-Arylindole Substrate | 2-Aryl-3H-indol-3-one Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 3-Phenylindole | 2-Phenyl-3H-indol-3-one | 98 | >20:1 | 99 |
| 3-(p-Tolyl)indole | 2-Phenyl-3H-indol-3-one | 98 | >20:1 | 98 |
| 3-(o-Tolyl)indole | 2-Phenyl-3H-indol-3-one | 91 | >20:1 | 98 |
| 3-Phenylindole | 2-(p-Chlorophenyl)-3H-indol-3-one | 99 | >20:1 | 99 |
Another innovative approach focuses on the creation of C₂-symmetric, spirocyclic bis-indole scaffolds, known as SPINDOLEs. nih.gov These structures are synthesized from inexpensive starting materials like indole and acetone (B3395972), using a confined chiral Brønsted acid as a catalyst. nih.gov The proposed mechanism begins with the catalyst-induced condensation of indole with acetone to form a bis(indolyl)propane intermediate. nih.gov This is followed by C-C bond cleavage and subsequent cyclization to form the final axially chiral spirocycle. nih.gov
Furthermore, palladium-catalyzed reactions have been instrumental in the asymmetric synthesis of complex indole analogues. For example, a palladium-mediated heteroannulation reaction between substituted o-iodoanilines and an internal alkyne has been used to produce optically active tryptophan derivatives. nih.gov This method was successfully applied to the large-scale synthesis of optically pure 6-methoxy-D-tryptophan. nih.gov Similarly, a palladium-catalyzed cascade reaction has been developed for the regio- and stereoselective synthesis of 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org This process involves the cyclocarbopalladation of N-propargyl-2-iodobenzamides followed by a reaction with 2-alkynyltrifluoroacetanilides, leading to a double cyclization that forms the challenging indole-substituted product stereoselectively. beilstein-journals.org
These advanced synthetic strategies highlight the chemical versatility available for constructing a wide array of chiral precursors and analogues related to this compound, opening avenues for the development of new functional molecules.
Mechanistic Investigations of 2,2 Bis 3 Indolyl Indoxyl Formation and Reactivity
Elucidation of Reaction Pathways and Intermediates
The synthesis of 2,2-bis(3'-indolyl)indoxyl and its subsequent reactions involve a variety of mechanistic steps, including electrophilic aromatic substitution, cascade and domino reactions, the formation of radical intermediates, rearrangement processes, and oxidative cleavage and addition.
Electrophilic Aromatic Substitution Mechanisms
The indole (B1671886) nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). bhu.ac.in This reactivity is fundamental to the formation of this compound. The C-3 position of the indole ring is the preferred site for electrophilic attack due to the superior stability of the resulting cationic intermediate, which can be stabilized by the lone pair of electrons on the nitrogen atom. bhu.ac.in
In the context of this compound synthesis, the initial step often involves the reaction of indole with an electrophilic species. For instance, the acid-catalyzed reaction of isatin (B1672199) with indole proceeds through activation of the C-3 carbonyl group of isatin, rendering it sufficiently electrophilic to be attacked by the nucleophilic C-3 position of an indole molecule. researchgate.net This initial addition is a key electrophilic aromatic substitution step that initiates the formation of the bis-indolyl structure. While indole itself is highly reactive towards electrophiles, a catalyst is often necessary to achieve reasonable yields in these indolylation reactions. evitachem.comresearchgate.net
The nucleophilicity of the indole ring can be further enhanced by the presence of electron-donating substituents, which facilitates the electrophilic substitution process. Conversely, the reactivity of the electrophile can be increased through acid catalysis. researchgate.net Competition experiments have even shown that certain modified indoles, such as N-t-Bu-BN-indole, can be more nucleophilic in EAS reactions than their standard carbonaceous counterparts. nih.gov
Cascade and Domino Reactions
The formation of this compound is often achieved through cascade or domino reactions, where a series of intramolecular and intermolecular reactions occur in a single pot. These sequences offer significant advantages in terms of efficiency and atom economy. 20.210.105
A common strategy involves the reaction of an indole with an aldehyde or a related carbonyl compound. nih.govmdpi.com This process typically begins with the formation of an intermediate that then undergoes further reactions with additional indole molecules. For example, the lipase-catalyzed synthesis of bis(indolyl)methanes from indole and aldehydes proceeds through a cascade mechanism in water. nih.gov Similarly, α-chymotrypsin can catalyze the cascade reaction between indole and aromatic aldehydes to produce bis(indolyl)methanes. mdpi.com
These cascade reactions can be initiated by various catalysts, including Brønsted acids, Lewis acids, and even enzymes. nih.govmdpi.comresearchgate.net The reaction pathway can be influenced by the choice of catalyst and reaction conditions, leading to different products. For instance, in the synthesis of bis(indolyl)alkanes from styrene (B11656) oxides, the selectivity can be switched between different products by using different Brønsted acid catalysts. nih.gov Base-initiated cascade reactions of indigo (B80030) derivatives have also been shown to produce complex heterocyclic systems. rsc.org
A proposed mechanism for the formation of bis(3-indolyl)methylarenes from the reaction of indole with arylmethyleneketones under iodine catalysis involves a cascade of events. The reaction of 2-[(2-aminophenyl)ethynyl]phenylamine derivatives with aldehydes to form 2,2'-disubstituted 1H,1'H-3,3'-biindoles is another example of a Brønsted acid-catalyzed cascade reaction. researchgate.net
Radical Intermediates and Radical Mechanisms
Radical intermediates have been implicated in the formation and reactions of indole derivatives, including those related to this compound. The oxidation of indoles can proceed through one-electron transfer processes, generating radical cations that can then undergo further reactions. rsc.org
The formation of this compound from the oxidation of indole can involve radical pathways. For instance, the lack of indigo formation during certain Mn-MC6*a-catalyzed indole oxidations suggests a preference for a two-electron oxidation pathway over a one-electron radical pathway. acs.org However, in other systems, radical mechanisms are more prominent.
The hydroperoxyl radical has been identified as a key species in certain one-pot syntheses of related biindole structures. researchgate.net Electron Spin Resonance (ESR) spectroscopy has been used to directly observe radical intermediates in Kolbe-type reactions involving indole derivatives. utexas.edu Furthermore, FeCl3-catalyzed cross-dehydrogenative coupling reactions to form indole-fused heterocycles are proposed to proceed through a radical pathway, with the formation of a pyrazole (B372694) N-radical confirmed by EPR experiments. acs.org
The reaction of 2-substituted and 1,2-disubstituted indoles with peroxy acids can lead to the formation of (3-oxoindol-2-yl)indoles, and the mechanisms are discussed in terms of electron transfer processes involving radical intermediates. rsc.org
Rearrangement Processes
Rearrangement reactions are crucial in the synthesis of various indole-containing structures, including precursors and isomers of this compound. One of the most significant rearrangement processes is the Wagner–Meerwein-type 1,2-shift. This type of rearrangement is observed in the conversion of 2,3-disubstituted indoles to 2,2-disubstituted indoxyls. The process typically involves the oxidation of the indole to a 3-hydroxyindolenine, followed by the migration of a substituent from the C-3 to the C-2 position. nih.gov
However, this rearrangement can compete with the formation of the 3,3-disubstituted oxindole (B195798) isomer, and the outcome is often highly dependent on the substrate and reaction conditions. nih.gov 2,2-Disubstituted indoxyls themselves are prone to rearrangement under thermal, acidic, or basic conditions. rsc.org
The dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols provides an efficient route to 2,2-disubstituted indolines. nih.govacs.org This tandfonline.comtandfonline.com sigmatropic rearrangement allows for the transfer of chirality from the C-3 position to the C-2 position with high fidelity. acs.org While the Claisen rearrangement of 2-allyloxy indoles is well-studied, the rearrangement of 3-indolyl alcohols has been less explored but offers a valuable pathway to indolines with a fully substituted C-2 position. nih.gov
Furthermore, 1,2-metalate rearrangements of indole boronates have been developed to access highly substituted indolines. wiley.com This process is induced by an electrophilic copper-allenylidene complex. wiley.com
Oxidative Cleavage and Addition Processes
The indole ring system can undergo oxidative cleavage of the C2=C3 double bond, a reaction known as the Witkop oxidation. ua.es This process gives rise to 2-ketoacetanilide derivatives, which are valuable synthetic intermediates. ua.es This cleavage can be achieved using various oxidizing agents, including transition-metal-based oxidants, hypervalent iodine compounds, singlet oxygen, ozone, and organic peroxides. ua.es The use of hydrogen peroxide or urea (B33335) hydrogen peroxide in polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be an effective method for this transformation. ua.esresearchgate.net
In the context of this compound, oxidative processes are central to its formation. The photochemical transformation of indole in sunlight leads to both oxidative degradation and oxidative addition products, including this compound (referred to as 2,2-diindyl-ψ-indoxyl in the study). tandfonline.com This suggests that an oxidative step is crucial for the trimerization of indole.
Oxidative addition reactions are also key. The formation of this compound itself is an example of an oxidative addition of indole molecules to an indoxyl core. tandfonline.com The oxidation of indole can lead to the formation of an electrophilic intermediate, such as a 3-oxoindolenine, which can then be trapped by a nucleophile in an addition reaction. nih.gov For example, the dye-sensitized photooxygenation of 2-phenylindole (B188600) yields 2-phenyl-2-(2'-phenyl-3'-indolyl)indoxyl through a proposed mechanism involving the addition of an indole molecule to an intermediate. sioc-journal.cn
Role of Catalysts and Reaction Conditions in Directing Selectivity
The selective synthesis of this compound and related compounds is highly dependent on the choice of catalyst and the specific reaction conditions employed. Catalysts can influence the reaction pathway, enhance reaction rates, and control the chemo-, regio-, and stereoselectivity of the transformation.
A variety of catalysts have been utilized in the synthesis of bis(indolyl) compounds. These include:
Brønsted acids: These are effective in activating carbonyl groups for nucleophilic attack by indoles. researchgate.net
Lewis acids: Lewis acids such as FeCl3 and LiClO4 have been shown to catalyze the formation of indolyl-containing structures. researchgate.netacs.org
Metal catalysts: Palladium and copper catalysts are used in various coupling and cyclization reactions involving indoles. researchgate.netresearchgate.net The choice of palladium complex and ligands can significantly influence the catalytic behavior. researchgate.net
Enzymes: Lipases and proteases have demonstrated catalytic activity in the synthesis of bis(indolyl)methanes, offering a green and mild alternative to traditional chemical catalysts. nih.govmdpi.com
Organocatalysts: Iodine has been used as a catalyst for the formation of bis(3-indolyl)methylarenes.
Artificial enzymes: A manganese-containing artificial mini-enzyme (Mn-MC6*a) has been shown to be a highly selective catalyst for indole oxidation. acs.orgcnr.it
The reaction conditions, including solvent, temperature, pH, and the presence of co-solvents or additives, play a crucial role in directing the selectivity of these reactions.
| Catalyst/Condition | Substrates | Product(s) | Key Findings | Reference(s) |
| Iodine | Indole and arylmethyleneketones | Bis(3-indolyl)methylarenes | Iodine catalyzes the formation of bis(indolyl) compounds instead of the expected conjugate addition products. | |
| α-Chymotrypsin | Indole and aromatic aldehydes | Bis(indolyl)methanes | An efficient and green method for the synthesis of bis(indolyl)methanes via a cascade process. | mdpi.com |
| Lipase TLIM | Indole and aldehydes | Bis(indolyl)methanes | A mild and efficient green protocol in pure water with a reusable catalyst. | nih.gov |
| Brønsted acids | Styrene oxides and indoles | Bis(indolyl)alkanes and 3-alkyl indoles | Catalyst-switchable divergent synthesis is achieved by using different Brønsted acids. | nih.gov |
| FeCl3/DDQ | Indole-tethered pyrazoles | Indole-fused eight-membered heterocycles | Catalyzes a radical C-N coupling reaction. | acs.org |
| LiClO4 | Isatin and indole | 3,3-di(3-indolyl)-2-indolone | Efficiently catalyzes the formation of trisindoline. | researchgate.net |
| Mn-MC6*a | Indole | 2-TFE-3-oxindole | Highly selective oxidation at the C3 position of indole. | acs.orgcnr.it |
| Sunlight | Indole | This compound and anthranilic acid | Photochemical reaction involving both oxidative degradation and addition. | tandfonline.com |
The solvent can have a profound effect on the reaction outcome. For instance, in the oxidative cleavage of indoles, fluorinated alcohols like HFIP significantly improve the conversion to 2-ketoacetanilides. ua.es In the Mn-MC6a-catalyzed oxidation of indole, the cosolvent 2,2,2-trifluoroethanol (B45653) (TFE) not only enhances catalytic performance but also participates in the reaction to form a TFE-trapped product. acs.orgcnr.it The pH of the reaction medium can also alter the product distribution, as seen in the Mn-MC6a-catalyzed indole oxidation where different products are formed at pH 6.5 versus pH 8.5. cnr.it
Regioselectivity Studies (e.g., C-2 vs. C-3 Functionalization)
The regioselectivity of the reaction is dictated by the intrinsic electronic properties of the indole nucleus. Indole is an electron-rich heterocycle that typically undergoes electrophilic substitution. bhu.ac.in The preferred site for electrophilic attack is the C-3 position. bhu.ac.innih.gov This preference is because the intermediate cation formed by attack at C-3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in In contrast, attack at the C-2 position leads to a less stable intermediate. bhu.ac.in
In the formation of 3,3-bis(1H-indol-3-yl)indolin-2-one, the reaction proceeds via a Friedel-Crafts electrophilic aromatic substitution mechanism. nih.gov The C-3 carbonyl group of isatin is activated by an acid catalyst, making it a potent electrophile. nih.gov The nucleophilic C-3 position of a first indole molecule attacks this activated carbonyl, forming a 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one intermediate. nih.gov Subsequent protonation of the hydroxyl group and elimination of water generates a highly reactive indolium cation. This cation is then attacked by a second indole molecule, again at the C-3 position, to yield the final product. nih.gov
While C-3 functionalization is dominant for electrophilic additions, C-2 functionalization can be achieved under specific conditions. nih.gov For instance, if the C-3 position is already substituted, electrophilic attack may be directed to the C-2 position. bhu.ac.in Furthermore, certain catalytic systems, such as those employing palladium, can achieve high selectivity for either C-2 or C-3 arylation by tuning the reaction conditions, like the choice of base. nih.govresearchgate.net Radical additions to indole have also been shown to favor the C-2 position, as this leads to a more stable benzylic radical intermediate. nih.gov However, for the classic synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one from isatin and indole, the regioselectivity is strongly and consistently in favor of C-3 functionalization of the indole units.
Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly influence the mechanism, rate, and even the outcome of reactions involving indoles. In the synthesis of related bis(indolyl)methanes from indoles and aldehydes, solvent choice is a key parameter for optimization. For the conjugate addition of indoles to α,β-unsaturated ketones, acetonitrile (B52724) was identified as the optimal solvent among several tested. mdpi.com In some cases, solvent-free conditions have proven highly effective. nih.govnih.gov
Solvents can affect reaction pathways by altering the solubility of intermediates or by participating in the reaction. In an FeCl₃·6H₂O-catalyzed alkenylation of indoles with aldehydes, ethanol (B145695) was found to promote the formation of the desired product by helping to dissolve the bisindole intermediate, which was poorly soluble in other solvents like CH₂Cl₂. acs.org The solvent can also alter the regioselectivity of indole reactions. For example, the reaction of 1-methoxy-3-(2-nitrovinyl)indole with nucleophiles yields different products depending on the solvent: in THF, conjugate addition occurs on the side chain, while in the polar aprotic solvent DMF, nucleophilic attack occurs predominantly at the C-2 position of the indole ring. researchgate.net In another study, using DMSO as a solvent favored the formation of 1,3'-diindolyl methane (B114726), whereas solvent-free conditions yielded a mixture of products. nih.gov
| Reaction Type | Solvent | Observation | Reference |
|---|---|---|---|
| Conjugate addition of indole to chalcone | Acetonitrile | Found to be the best solvent, providing the highest yield. | mdpi.com |
| Alkenylation of indole with aldehyde | Ethanol (as additive in CH₂Cl₂) | Promoted the reaction by dissolving the bisindole intermediate. | acs.org |
| Addition of indole to formaldehyde | DMSO | High regioselectivity for 1,3'-diindolyl methane formation. | nih.gov |
| Nucleophilic addition to 1-methoxy-3-(2-nitrovinyl)indole | DMF (dipolar aprotic) | Attack occurred at the C-2 position of the indole ring. | researchgate.net |
| Nucleophilic addition to 1-methoxy-3-(2-nitrovinyl)indole | THF | Attack occurred at the β-carbon of the nitrovinyl side chain. | researchgate.net |
Influence of Substrate Structure on Reaction Outcome
The structure of both the indole and the electrophilic partner (in this case, isatin) has a profound impact on the reaction outcome, affecting rates and yields. The efficiency of the synthesis is dependent on the electronic nature of substituents on the reacting molecules. nih.gov
For the indole component, the nucleophilicity of the ring is a key factor. Electron-donating groups (EDGs) on the indole ring, such as methyl or methoxy (B1213986) groups, enhance its nucleophilicity and generally lead to higher reaction yields and faster reactions. nih.govrsc.org Conversely, electron-withdrawing groups (EWGs) on the indole ring decrease its nucleophilicity, resulting in lower reactivity. rsc.org For example, in the synthesis of bis(indolyl)methanes, 2-methylindole (B41428) was found to be significantly more reactive than unsubstituted indole due to the increased nucleophilicity from the methyl group. nih.gov
For the isatin component, both electronic and steric factors play a role. The electrophilicity of the C-3 carbonyl is crucial for the initial attack by indole. nih.gov Substituents on the isatin ring can modulate this reactivity. Additionally, N-alkylation of the isatin can be important; in one study on the synthesis of 2,3-disubstituted indoles from isatins, using N-methyl or N-benzyl protected isatin was effective, whereas unprotected isatin gave poor results. rsc.org
| Substrate | Substituent Type | Effect on Reaction | Reference |
|---|---|---|---|
| Indole | Electron-Donating Group (e.g., -CH₃) | Increases nucleophilicity, leading to higher reactivity and yields. | nih.govrsc.org |
| Electron-Withdrawing Group (e.g., -NO₂) | Decreases nucleophilicity, leading to lower reactivity. | rsc.org | |
| Aromatic Aldehyde (Isatin Analogue) | Electron-Donating Group (e.g., -OCH₃) | Afforded corresponding product in excellent yield (87%). | acs.org |
| Electron-Withdrawing Group (e.g., -F, -Br, -NO₂) | Afforded corresponding products in excellent yields (67-85%). | acs.org | |
| Isatin | N-H (unprotected) | Resulted in low yield of the desired 2,3-disubstituted product. | rsc.org |
| Isatin | N-Alkyl (e.g., N-Methyl, N-Benzyl) | Effective in producing the desired 2,3-disubstituted indole in high yield. | rsc.org |
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative insight into reaction mechanisms, including the determination of reaction order and the influence of various parameters on the reaction rate. For the synthesis of bis(indolyl)methanes (BIMs), which are structurally analogous to the title compound, kinetic investigations have shown a clear dependence on temperature and catalyst concentration.
In one study, the synthesis of a BIM was monitored over time at different temperatures (25, 40, 50, and 60 °C). acs.org The results showed that the reaction rate increased sharply with temperature, with yields rising much more rapidly at the early stages of the reaction at higher temperatures. acs.org For instance, at 60 °C, a yield of over 90% was achieved in about one hour. acs.org Similarly, another study on BIM synthesis found that increasing the reaction temperature from room temperature to 80 °C increased the yield from 20% (after 24 h) to 60% (after 12 h). nih.gov
The concentration of the catalyst is also a critical factor. In the synthesis of a BIM from indole and benzaldehyde, increasing the amount of a solid catalyst from 2 mg to 10 mg resulted in the yield increasing from 25% to 73% under the same conditions. acs.org Mechanistic studies on the palladium-catalyzed arylation of 1-methylindole (B147185) determined the reaction to be first order with respect to both the indole and the catalyst, and zero order with respect to the aryl halide, providing strong support for an electrophilic palladation pathway. nih.gov Such studies are vital for understanding the rate-determining steps and optimizing reaction conditions.
| Parameter Varied | Conditions | Result (Yield, Time) | Reference |
|---|---|---|---|
| Temperature | 25 °C | ~50% yield after 1 hour | acs.org |
| 60 °C | ~96% yield after 1 hour | ||
| Catalyst Amount | 2 mg | 25% yield | acs.org |
| 10 mg | 73% yield | ||
| Reaction Duration (at 80 °C) | 4 hours | 65% yield | nih.gov |
| 6 hours | 88% yield (maximum) |
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms and bonds throughout a chemical transformation. In the context of indole chemistry, labeling with isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or oxygen-18 (¹⁸O) can provide definitive evidence for proposed mechanistic pathways.
For the formation of this compound, one could envision an experiment where the C-3 position of the indole starting material is labeled with deuterium. The location of the deuterium in the final product would unequivocally confirm that the reaction occurs at the C-3 position. Gold(I)-catalyzed methods have been developed that allow for the exquisite regioselective labeling of indoles with deuterium or tritium. acs.orgchemrxiv.org C-3 unsubstituted indoles are labeled at the C-3 position, while C-3 substituted indoles are labeled at the C-2 position, demonstrating the feasibility of preparing specifically labeled precursors for such studies. acs.orgchemrxiv.org
Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, are also highly informative. In a study of the palladium-catalyzed arylation of 1-methylindole, the KIE was measured for both the C-2 and C-3 positions by using deuterated substrates. nih.gov A small primary KIE was found at C-2, the site of reaction, while a surprisingly large secondary KIE was observed at C-3, providing crucial data to support a mechanism involving an electrophilic palladation followed by a 1,2-migration. nih.gov
Furthermore, labeling can trace the origin of atoms in the final product. In a study on the difunctionalization of N-substituted indoles, an H₂O¹⁸-labeling experiment was performed to gain insight into the reaction mechanism, presumably to determine the source of an oxygen atom in the product. acs.org Such experiments could be applied to the formation of this compound to confirm, for example, that the oxygen atom in the indoxyl core originates from the isatin starting material.
Advanced Spectroscopic and Analytical Methodologies for 2,2 Bis 3 Indolyl Indoxyl Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, including 2,2-Bis(3'-indolyl)indoxyl. nih.govresearchgate.net It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
Analysis of the ¹H and ¹³C NMR spectra of this compound, a trimer of indole (B1671886), reveals the presence of three distinct indole-type moieties. researchgate.net The spectra are often complex due to the number of protons and carbons in similar chemical environments. ipb.ptmdpi.com
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unravel the intricate structure of this compound, one-dimensional (1D) NMR spectra are often insufficient. Multi-dimensional NMR techniques are indispensable for unambiguous signal assignment. researchgate.netscience.govmagritek.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.netwalisongo.ac.id In the context of this compound, COSY spectra would show correlations between the protons within each of the three indole rings, helping to trace the connectivity of the aromatic systems. researchgate.net For instance, the characteristic coupling patterns of the protons on the benzene (B151609) portion of the indole rings can be clearly delineated. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netcolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. columbia.edu This is crucial for assigning the carbon resonances based on the more easily interpretable proton spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). researchgate.netcolumbia.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting the different structural fragments of the molecule. For this compound, HMBC would be instrumental in confirming the linkages between the three indole units, for example, by showing correlations between protons on one indole ring and carbons on an adjacent ring. researchgate.netyoutube.com
Table 1: Representative NMR Data for Indole-Type Structures
| Technique | Observed Correlations | Information Gained |
|---|---|---|
| ¹H NMR | Chemical shifts and coupling constants of protons. | Provides information on the electronic environment and neighboring protons. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Indicates the types of carbon environments (aliphatic, aromatic, carbonyl). |
| COSY | Correlations between coupled protons. | Establishes proton-proton connectivity within spin systems. |
| HSQC | Correlations between directly bonded ¹H and ¹³C nuclei. | Assigns carbons based on their attached protons. |
| HMBC | Correlations between protons and carbons over 2-3 bonds. | Connects different structural fragments and identifies quaternary carbons. |
Solid-State NMR Applications
While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information, especially for compounds that are crystalline or have limited solubility. nih.gov For indole alkaloids, ssNMR can be used to study the structure and dynamics of the molecule in its solid form, which can sometimes differ from its conformation in solution.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. acdlabs.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govresearchgate.netresearchgate.net
For this compound, mass spectrometry confirms the molecular weight, which is a critical piece of data for its identification. researchgate.net The fragmentation pattern can provide clues about the stability of different parts of the molecule and how the indole units are connected. acdlabs.comlibretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. acs.orgfrontiersin.org For this compound, HRMS has been used to confirm its molecular formula as C₂₄H₁₇N₃O. researchgate.net This high level of accuracy is essential to distinguish it from other compounds with the same nominal mass.
Hyphenated Techniques (e.g., LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netmdpi.comnih.gov This is particularly useful for analyzing complex mixtures containing indole compounds. researchgate.netmdpi.comunimi.it In the context of studying the production of this compound from bacterial cultures, for example, LC-MS can be used to separate it from other metabolites and confirm its identity and quantity. researchgate.net Tandem mass spectrometry (MS/MS or MSⁿ) within an LC-MS system can provide further structural information through controlled fragmentation of the parent ion. researchgate.netnih.gov
Table 2: Mass Spectrometry Data for this compound
| Technique | Measurement | Information Obtained |
|---|---|---|
| MS | Mass-to-charge ratio (m/z) | Molecular weight and fragmentation pattern. |
| HRMS | Precise m/z | Elemental composition (e.g., C₂₄H₁₇N₃O). researchgate.net |
| LC-MS | Retention time and m/z | Separation from mixtures and identification. |
| LC-MS/MS | Fragmentation of selected ions | Structural confirmation and quantification. |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. cam.ac.uk It provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. nih.govmdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Indole |
| Carbon |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound. anton-paar.comrenishaw.com By analyzing the vibrational modes of the molecule's chemical bonds, these methods provide a characteristic "fingerprint" that confirms its structural integrity. anton-paar.comspectroscopyonline.com
The FT-IR spectrum of this compound is defined by the vibrations of its constituent indole and indoxyl moieties. The indole structure contributes several key bands. A prominent feature is the N-H stretching vibration, typically observed around 3406 cm⁻¹ in the parent indole molecule. researchgate.net The presence of multiple N-H groups in the trimer would be expected in this region. Aromatic C-H stretching vibrations generally appear between 3000 and 3100 cm⁻¹. researchgate.net
Furthermore, the characteristic stretching of the C=C bonds within the aromatic rings gives rise to strong absorptions, typically found in the 1500-1620 cm⁻¹ range. researchgate.net The C-N stretching vibrations within the indole rings are also key identifiers. The indoxyl core introduces a critical carbonyl group (C=O), whose stretching vibration is expected in the range of 1620-1748 cm⁻¹, a region that can sometimes overlap with aromatic C=C stretching. scialert.net An early study of the photochemical reaction product of indole identified as 2,2-diindyl-ψ-indoxyl presented an infrared spectrum that was used for its identification by comparison with a synthesized authentic sample. tandfonline.com
Raman spectroscopy provides complementary information. While N-H and O-H stretching bands are often weak in Raman spectra, the aromatic ring vibrations are typically strong and well-defined, making it an excellent technique for confirming the presence of the indole backbone. renishaw.com The analysis of the spectra of numerous molecules containing the same functional group allows for the deduction that the group consistently produces a Raman band within a specific wavenumber range. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to calculate and assign harmonic vibrational frequencies, which show strong agreement with experimental data for indole and its derivatives. rsc.orgafricaresearchconnects.com
Table 1: Characteristic FT-IR Vibrational Frequencies for Functional Groups in this compound (Based on Indole and Related Structures)
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Indole) | Stretching | ~3406 | researchgate.net |
| C-H (Aromatic) | Stretching | 3000 - 3100 | researchgate.net |
| C=O (Indoxyl) | Stretching | 1620 - 1748 | scialert.net |
| C=C (Aromatic) | Stretching | 1500 - 1620 | researchgate.net |
| C-N (Indole Ring) | Stretching | 1300 - 1400 | researchgate.net |
Electronic Absorption and Emission Spectroscopy for Electronic Structure
Electronic spectroscopy, specifically UV-Visible absorption and fluorescence (emission) spectroscopy, provides critical information about the electronic structure and conjugated π-system of this compound. The interaction of the three indole-based rings creates a unique electronic environment that dictates its photophysical properties.
The UV-Visible absorption spectrum of this compound is characterized by multiple absorption bands. Studies have identified major absorption peaks at approximately 260 nm, 280 nm, and a broad, distinctive peak in the visible region with a maximum around 400-405 nm. tandfonline.comnih.gov The absorptions in the UV region (260-280 nm) are characteristic of the indole chromophore itself, arising from π→π* electronic transitions within the aromatic system. researchgate.net The presence of two distinct electronic excited states (¹Lₐ and ¹Lₑ) in indole contributes to the complexity of this region. rsc.org The prominent absorption at ~405 nm is responsible for the compound's color and is attributed to the extended conjugation across the trimeric structure.
Fluorescence spectroscopy probes the emission properties of the molecule after electronic excitation. While specific emission data for this compound is not extensively detailed in the provided context, the behavior of related bis-indole compounds offers insight. Bis(indolyl)methane derivatives, for example, exhibit fluorescence that is influenced by the substitution on the indole rings and the solvent environment. nih.govnih.gov The emission spectrum of indole itself is known to be sensitive to solvent polarity, with a highly dipolar excited state (S₁') being formed in polar media. rsc.org Given the extended and asymmetric nature of this compound, it is expected to be fluorescent, with an emission profile that would be highly dependent on solvent properties and the specific excitation wavelength used.
Table 2: Electronic Absorption Maxima for this compound
| Solvent | Absorption Maxima (λ_max) | Reference |
|---|---|---|
| Methanol (B129727) | 260 nm, 280 nm, 405 nm | tandfonline.com |
Chromatographic Techniques for Purity and Isolation (e.g., HPLC, TLC, Reverse-Phase Chromatography)
Chromatographic techniques are indispensable for the isolation, purification, and analytical assessment of this compound. The choice of method depends on the scale and purpose, from analytical quantification to preparative isolation.
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing the purity of fractions. For indole derivatives, including the trimer 2,2-bis(3′-indolyl)indoxyl, TLC has been successfully used for purification and analysis. nih.govasm.org A common approach involves using silica (B1680970) gel plates as the stationary phase and a solvent system such as a mixture of hexane, ethyl acetate, and acetic acid (e.g., 70:30:1 v/v/v) as the mobile phase. asm.org The separated compounds are visualized under UV light or with staining reagents.
High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is the method of choice for high-resolution separation and quantitative analysis. chromatographyonline.com In reversed-phase chromatography, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (typically a mixture of water/buffer and acetonitrile (B52724) or methanol). biotage.comchromatographyonline.com This technique is well-suited for separating polar molecules like indole derivatives. biotage.com
The quantification of this compound has been explicitly achieved using RP-HPLC. nih.gov This method allows for the separation of the trimer from the parent indole monomer and other reaction byproducts. nih.govasm.org The use of a UV-Vis or fluorescence detector allows for sensitive and selective detection of the compound as it elutes from the column. nih.gov For complex mixtures resulting from indole oxidation, RP-HPLC is crucial for resolving and identifying various products, including the target trimer. acs.org The selection of a suitable stationary phase, such as specialized columns for polar molecules, and optimization of the mobile phase (including pH and ion-pairing agents) are critical for achieving high-resolution separations. elementlabsolutions.com
Table 3: Chromatographic Methods for this compound
| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Cellulose Sheet | Hexane-Ethyl Acetate-Acetic Acid (70:30:1) | Purification/Analysis | asm.org |
| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Petroleum Ether | Reaction Monitoring | evitachem.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Indole |
| Indoxyl |
| Acetonitrile |
| Methanol |
| Hexane |
| Ethyl Acetate |
| Acetic Acid |
| 2,2-diindyl-ψ-indoxyl |
Theoretical and Computational Chemistry Studies of 2,2 Bis 3 Indolyl Indoxyl
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its reactivity, spectroscopic properties, and intermolecular interactions.
Density Functional Theory (DFT) stands as a primary workhorse in computational chemistry for studying medium to large organic molecules due to its favorable balance of accuracy and computational cost. biorxiv.orgnih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06 (Minnesota 06) are frequently employed to model the electronic structures of complex natural products, including indole (B1671886) alkaloids. biorxiv.orgcopernicus.org
For 2,2-Bis(3'-indolyl)indoxyl, DFT calculations would be instrumental in:
Optimizing the molecular geometry to find the lowest energy structure.
Calculating electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. biorxiv.org
Mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which predicts sites susceptible to electrophilic and nucleophilic attack. biorxiv.org
Determining global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index, derived from HOMO and LUMO energies.
While specific studies detailing these DFT-derived parameters for this compound are limited, the methodology is standard for analogous compounds. nih.govmdpi.com
| DFT Functional | Typical Application in Indole Chemistry | Information Yielded |
|---|---|---|
| B3LYP | Geometry optimization, vibrational frequencies, electronic properties. biorxiv.org | Optimized structure, IR/Raman spectra, HOMO/LUMO energies. |
| M06/M06-2X | Systems with non-covalent interactions, thermochemistry, kinetics. copernicus.org | More accurate energies for reaction mechanisms and conformational analysis. |
| CAM-B3LYP | Excited state calculations (TD-DFT), systems with charge-transfer. acs.org | Prediction of UV-Vis spectra, analysis of electronic transitions. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data or parameters. While highly accurate, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) are computationally more demanding than DFT. nih.gov For a molecule the size of this compound, these methods are typically reserved for benchmarking the results obtained from less expensive methods like DFT, especially for calculating highly accurate energies for specific conformations or reaction steps. Published ab initio studies specifically detailing the electronic structure of this compound are not readily found, reflecting the computational cost associated with applying these methods to larger systems.
Density Functional Theory (DFT) Applications (e.g., B3LYP, M06)
Conformational Analysis and Molecular Dynamics Simulations
The structure of this compound features several single bonds connecting the three heterocyclic rings, allowing for considerable conformational freedom. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule and the energy barriers between them.
Molecular dynamics (MD) simulations are a powerful tool for this purpose, modeling the atomic motions of a system over time. nih.gov By simulating the molecule in a solvent environment (e.g., explicit water), MD can explore the conformational space accessible at a given temperature. This provides insight into the molecule's flexibility and the predominant shapes it adopts in solution. For complex indole alkaloids, MD simulations have been used to understand dynamic behavior and interactions with biological targets. Although specific MD studies on this compound are not widely published, such an analysis would be critical to understanding its behavior in a biological context.
Prediction of Spectroscopic Signatures
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating the expected spectra of potential structures, researchers can confirm experimental findings and assign spectral features to specific molecular properties.
NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These predicted shifts for different possible isomers or conformers can be compared against experimental data to confirm the correct structure. For complex natural products, this method, sometimes combined with a DP4+ analysis, is a powerful tool for stereochemical assignment. nih.govfrontiersin.org
Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT allows for the prediction of Infrared (IR) and Raman spectra. Comparing the computed spectrum with the experimental one helps in assigning vibrational modes to specific bonds or functional groups. tsijournals.com
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions of a molecule, predicting its UV-Visible absorption spectrum. acs.orgtsijournals.com This can help assign observed absorption bands to specific electronic excitations, such as π-π* transitions within the indole rings.
While experimental spectra for indole derivatives are widely available, detailed computational predictions specifically for this compound are not extensively documented in the literature.
Reaction Mechanism Elucidation through Computational Modeling
Understanding how a molecule is formed is a central question in chemistry. This compound is known to be a product of the oxidative trimerization of indole, often mediated by enzymes or chemical oxidants. scispace.comacs.org Computational modeling allows for the exploration of plausible reaction pathways, providing insights that are often inaccessible through experimental means alone. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed map of the reaction's potential energy surface can be constructed. This helps to identify the most likely mechanism, the rate-determining step, and factors influencing selectivity. nih.govresearchgate.net
The transition state is the highest energy point along the lowest energy path of a reaction step. Its structure and energy determine the activation barrier and thus the rate of the reaction. Locating transition states computationally is a key part of mechanistic studies. nih.gov DFT is widely used to optimize the geometry of transition states and calculate their energies. For the formation of this compound from indole, key steps would involve C-C and C-N bond formations. Transition state calculations could clarify the sequence of these events, the role of any catalysts or oxidizing agents, and the origins of regioselectivity in the coupling of the indole units. While such calculations have been applied to various indole syntheses, nih.govnih.gov a specific and complete computational study on the transition states involved in the trimerization to this compound is not prominently featured in existing research.
Energy Profiles of Reaction Pathways
Computational studies providing specific energy profiles for the formation of this compound are not extensively available in the reviewed scientific literature. However, the reaction pathway is understood to originate from the oxidation of indole. acs.orgnih.gov The formation of this compound, also referred to as a pseudo-trimer of indole, has been reported as a product of biocatalytic indole oxidation. acs.orgcnr.it
The proposed mechanism initiates with the oxidation of indole, a reaction that can be catalyzed by enzymes like laccase or manganese-containing artificial enzymes. acs.orgmdpi.com Laccase catalysis generally involves a single-electron transfer from the substrate to the enzyme, generating radical intermediates. mdpi.comnih.gov In the case of indole, this enzymatic oxidation leads to the formation of 3-hydroxyindole, commonly known as indoxyl, which is a key precursor. acs.orgcnr.itnih.gov This indoxyl intermediate is unstable and can undergo spontaneous auto-oxidation. nih.gov The formation of the final trimeric product, this compound, is postulated to occur from the subsequent reaction of the indoxyl intermediate. acs.orgcnr.it
While detailed energy profiles with specific activation barriers (in kcal/mol or eV) for each step of this specific trimerization are not documented, Density Functional Theory (DFT) has been widely used to model reaction pathways for other indole reactions. For instance, DFT calculations have been employed to investigate the hydrodenitrogenation of indole on various metal surfaces and the functionalization of the indole C3-H bond, revealing the energy barriers of intermediates and transition states. wiley.commdpi.com These studies highlight the capability of computational methods to elucidate complex mechanisms, even though they have not yet been applied in detail to the formation of this compound. A theoretical study on the laccase-catalyzed oxidation of a lignin (B12514952) model compound, vanillyl alcohol, used DFT to calculate the energies of products and intermediates, demonstrating that product distribution can be influenced by kinetic barriers and reaction conditions rather than just thermodynamic stability. researchgate.net A similar computational approach would be necessary to map the precise energy landscape of the indole-to-trimer pathway.
Intermolecular Interactions and Host-Guest Chemistry (e.g., with cyclodextrins)
The large, predominantly hydrophobic structure of this compound suggests a strong potential for engaging in intermolecular interactions, particularly in the context of host-guest chemistry. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, are common hosts for hydrophobic guest molecules. thno.orgscienceasia.orgnih.gov The primary driving forces for the formation of inclusion complexes are hydrophobic and van der Waals interactions between the guest and the nonpolar CD cavity. thno.org
Although no specific computational or experimental studies on the inclusion of this compound within cyclodextrins have been found, research on simpler indole derivatives provides a strong basis for predicting such interactions. thno.org Studies have shown that the indole nucleus can occupy the apolar cavity of β-cyclodextrin. thno.orgscienceasia.org Given that this compound contains three indole moieties, its interaction with cyclodextrins would likely be complex, potentially involving partial inclusion of one or more indole rings or interaction with larger cyclodextrins or CD-based polymers.
Molecular docking simulations are a powerful tool for predicting the binding affinity and conformation of host-guest complexes. scienceasia.orgnih.gov These studies calculate a binding energy score, typically in kcal/mol, which indicates the stability of the complex. While data for the target compound is unavailable, docking studies on other aromatic molecules with β-cyclodextrin illustrate the nature of these interactions.
Table 1: Representative Molecular Docking Data for Aromatic Guests with Cyclodextrins (Note: This table presents data for analogous systems to illustrate typical binding energies, as specific data for this compound is not available in the reviewed literature.)
| Guest Molecule | Cyclodextrin Host | Binding Affinity (kcal/mol) | Key Interactions Noted | Reference |
|---|---|---|---|---|
| p-Cymene | β-Cyclodextrin | -3.9 | Dipole-induced dipole | mdpi.com |
| Olaparib | β-Cyclodextrin | -130.045 (MolDock Score) | Strong binding affinity | nih.gov |
| Oxazolidine Derivative | 2-HP-β-Cyclodextrin | -5.6 | Hydrophobic contacts, Hydrogen bonds | scielo.br |
These examples demonstrate that aromatic and hydrophobic molecules form stable complexes with cyclodextrins. A computational study of this compound would be required to determine its specific binding mode, orientation, and the thermodynamic stability of any potential inclusion complex.
Investigation of Molecular Electronic Properties (e.g., HOMO-LUMO gap, charge distribution)
The molecular electronic properties of a compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density (charge distribution), are fundamental to understanding its reactivity and behavior. wuxibiology.commdpi.com The HOMO-LUMO energy gap (Egap) is a key parameter; a smaller gap generally implies higher chemical reactivity and greater polarizability. researchgate.net Charge distribution analysis, often visualized with a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. saskoer.ca
Direct computational data detailing the HOMO-LUMO gap or charge distribution for this compound is not present in the surveyed literature. However, extensive theoretical calculations have been performed on various indole derivatives, providing insight into the electronic characteristics of the indole scaffold. wuxibiology.comnankai.edu.cnresearchgate.net DFT calculations are the standard method for determining these properties. mdpi.comacs.org
Table 2: Calculated Electronic Properties of Representative Indole-Related Compounds (Note: This table includes data for analogous compounds to provide context for the typical range of HOMO-LUMO energy values. Specific data for this compound is not available in the reviewed literature.)
For this compound, a charge distribution analysis would likely reveal the nitrogen atoms and the hydroxyl group oxygen as regions of negative potential (nucleophilic), while the electrophilic sites would be distributed across the carbon framework, influenced by the electron-withdrawing and donating nature of the different parts of the trimeric structure. Theoretical calculations indicated that charge distribution plays a crucial role in the activity of other indolyl compounds. wuxibiology.com A full computational analysis of this compound would be needed to precisely map its electronic landscape and predict its chemical reactivity.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Indole |
| Indoxyl (3-hydroxyindole) |
| p-Cymene |
| Olaparib |
| Oxazolidine Derivative |
| Carbazole (B46965) |
| Anthracene |
| Benzothiadiazole |
| 5-Azaindole |
| 6-Azaindole |
| Vanillyl alcohol |
Derivatization Strategies and Scaffold Development Based on the 2,2 Bis 3 Indolyl Indoxyl Core
Chemical Modifications of the Indoxyl Moiety
The indoxyl portion of the molecule, with its reactive C-2 and C-3 positions and a modifiable carbonyl group, is a primary target for chemical derivatization.
Functionalization at C-2 and C-3 Positions
The C-2 and C-3 positions of the indoxyl ring are highly susceptible to functionalization, allowing for the introduction of a wide array of substituents. The presence of the fully substituted C-2 position is a key structural feature of 2,2-disubstituted indoxyls. nih.gov
One general approach to creating 2,2-disubstituted indoxyls involves the transformation of readily available 2-substituted indoles. nih.gov This method utilizes a nucleophile coupling with a 2-alkoxyindoxyl intermediate. nih.gov It is noteworthy for its operational simplicity and broad scope, accommodating various nucleophiles and indole (B1671886) substitutions, including 2-alkyl substituents and unprotected indole N–H groups. nih.gov Spirocyclic indoxyl products can also be synthesized through intramolecular nucleophilic trapping. nih.gov
Another strategy involves the oxidation of a 2-substituted indole to form an electrophilic 3-oxoindolenine or its 2-hydroxy/alkoxyindoxyl equivalent, which is then trapped by a nucleophile. nih.gov This convergent approach offers flexibility in the choice of both the nucleophilic and electrophilic components. nih.gov
A manganese-containing artificial mini-enzyme has been shown to selectively catalyze the oxidation of indole at its C3 position. acs.org In the presence of 2,2,2-trifluoroethanol (B45653) (TFE), this reaction leads to the formation of a 2-(2',2',2'-trifluoroethoxy)-3-oxindole, a C2-functionalized 3-oxindole derivative. acs.org This enzymatic approach highlights a novel route to functionalized indoxyls. acs.org
Transformations of the Carbonyl Group
The carbonyl group of the indoxyl moiety is another key site for chemical modification. For instance, in the synthesis of bis(indolyl)methanes, organic scaffolds containing a carbonyl carbon react with simple indoles. jchemlett.com This reaction typically involves the condensation of two moles of indole with an aldehyde or ketone. jchemlett.com
Furthermore, the carbonyl group can be involved in cyclization reactions. For example, the synthesis of indolo[3,2-b]indoles can sometimes lead to byproducts like 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one, indicating the reactivity of the carbonyl function. nih.govbeilstein-journals.org
Modifications of the Indole Subunits
The two indole subunits attached to the central indoxyl core offer additional opportunities for derivatization, enabling the synthesis of a diverse library of compounds.
N-Functionalization Strategies
The nitrogen atoms of the indole rings can be readily functionalized. N-alkylation, N-arylation, and the introduction of protecting groups are common strategies. uwo.caresearchgate.net For example, N-alkyl, aryl, and N-H indole triflones have been synthesized in high yields. researchgate.net These modifications can influence the electronic properties and steric hindrance of the molecule, which in turn can affect its biological activity and physical properties.
In the context of photoswitchable molecules, N-functionalization of indigo (B80030) derivatives with aryl groups has been explored to tune their properties. chim.it For example, bis-arylation on the nitrogen atoms with electron-donating or electron-withdrawing groups can shift the absorption maxima and affect the thermal half-life of the Z-isomer. chim.it
Functionalization at Various Positions of the Indole Ring (e.g., C-6, C-3')
Functionalization at other positions of the indole rings, such as C-6 and C-3', allows for further structural diversification. The direct catalytic C6-functionalization of indoles has been investigated, although it remains a less explored area compared to modifications at other positions. nih.gov An organocatalytic arylation of 3-indolylmethanols has been developed that proceeds via a chemo- and regiospecific C6-functionalization of 2,3-disubstituted indoles. nih.gov
The C-3' position of the indole subunits is also a target for modification. The synthesis of 2,3'-biindolyls has been achieved through various methods, including the acid-catalyzed reaction of 3-bromoindoles with indoles and the regioselective C-C and C-H bond activation of N-protected indole derivatives. researchgate.net
Synthesis of Related Bis-Indolyl and Terindolyl Scaffolds
The core structure of 2,2-bis(3'-indolyl)indoxyl serves as a precursor for the synthesis of more complex bis-indolyl and terindolyl scaffolds. Bis(indolyl)methanes (BIMs) are a significant class of these compounds, often synthesized through the electrophilic substitution of indoles with aldehydes or ketones. mdpi.com Various catalysts, including protic acids, Lewis acids, and solid acids, have been employed to facilitate this reaction. mdpi.combenthamscience.com
The synthesis of unsymmetrical 3,3'-biindoles has been achieved through an indoxyl-based approach, reacting indoles with indoxyls using molecular iodine as a catalyst. researchgate.net Reductive palladium-catalyzed cyclization of nitro compounds has been utilized to synthesize 2,2′-bi-1H-indoles, 2,3′-bi-1H-indoles, and 3,3′-bi-1H-indoles. nih.govbeilstein-journals.org
Furthermore, terindolyl scaffolds, such as 2,3-bis(3-indolylmethyl)indole, have been synthesized and investigated for their biological activities. medchemexpress.com These complex structures highlight the potential of the this compound core as a building block for creating diverse and intricate molecular architectures.
Symmetrical and Unsymmetrical Analogues
The synthesis of both symmetrical and unsymmetrical analogues of bis(indolyl) compounds has been a significant area of research. Symmetrical bis(indolyl)alkanes are typically synthesized through the condensation of indoles with aldehydes or ketones in the presence of acid catalysts. clockss.org For instance, the dimerization of 2-hydroxy-(2-indolyl)acetamides can yield symmetrical bis(indolyl)acetamides. clockss.org
Unsymmetrical bis(indolyl)alkanes can be prepared through various methods, including the electrophilic substitution of indoles with 2-hydroxy-(2-indolyl)acetamides. clockss.org A notable approach for generating unsymmetrical 3,3'-biindoles involves an indoxyl-based strategy using indoles and indoxyls, which offers high yields and operational simplicity. researchgate.net The synthesis of unsymmetrical 2,2-bis(1H-indol-3-yl) acenaphthen-1(2H)-ones has been achieved by reacting 2-hydroxy-2-indolylacenaphthen-1(2H)-one with various indoles. mdpi.com The electronic properties of the substituents on the indole ring have been observed to influence the reaction yields in these syntheses. mdpi.com
Incorporation of Other Heterocyclic Units (e.g., Triazole, Carbazole)
The functionalization of the this compound scaffold extends to the incorporation of other heterocyclic moieties, such as triazoles and carbazoles, to create hybrid molecules with potentially enhanced or novel properties.
Triazole Derivatives: The introduction of a 1,2,4-triazole (B32235) ring to an indole core has been explored to develop new compounds. turkjps.orgnih.gov For example, a series of indolyl 1,2,4-triazole derivatives has been synthesized and evaluated for specific biological activities. rsc.org The synthesis of these derivatives often involves multi-step reactions, starting from indole-3-acetic acid and culminating in the formation of the triazole-functionalized indole. turkjps.org Similarly, indole-linked 1,2,3-triazole derivatives have been synthesized through cycloaddition reactions. nih.gov
Carbazole (B46965) Derivatives: The fusion of carbazole units with indole structures leads to the formation of indolocarbazoles, a class of compounds with significant interest due to their favorable electronic and photophysical properties. ossila.comossila.com Synthetic strategies to access indolo[3,2-a]carbazoles have been developed, involving the conversion of 2-(3′-indolyl)tryptophan derivatives into α-keto esters followed by aromatic cyclization. researchgate.net The synthesis of 3,6-disubstituted carbazoles can be achieved through nickel-catalyzed cross-coupling reactions. vanderbilt.edu These carbazole derivatives serve as building blocks for more complex structures. ossila.com
Structure-Property Relationship Studies (e.g., photophysical properties, without reporting specific data)
The relationship between the chemical structure of this compound derivatives and their properties, particularly their photophysical characteristics, is a key area of investigation. The introduction of an indole derivative can significantly influence a molecule's absorption properties. chim.it
Studies on indole-fused eight-membered heterocyclic rings have explored their photophysical properties. acs.org The extensive and rigid conjugated structure of molecules like indolo[3,2-b]carbazole (B1211750) contributes to their desirable photophysical and thermal stability. ossila.com By strategically introducing different functional groups at various positions on the indolocarbazole core, it is possible to tune their photophysical properties. ossila.com Similarly, the photophysical and thermal properties of azoindoles are strongly affected by the heteroaromatic nature of the indole ring. chim.it The study of structure-property relationships is crucial for designing molecules with specific optical and electronic characteristics for various applications.
Development of Novel Chemical Entities for Specific Chemical Purposes (e.g., ion sensing)
The unique structural features of indole-based compounds, including the this compound scaffold, make them attractive candidates for the development of chemical sensors. ejcmpr.comresearchgate.netnih.gov Indole moieties can act as hydrogen bond donors, a property that is exploited in the design of chemosensors, for instance, for the detection of fluoride (B91410) ions. spectroscopyonline.com
Researchers have synthesized indole-based chemosensors that exhibit a "turn-on" fluorescence response in the presence of specific ions. spectroscopyonline.com For example, a chemosensor based on an indole carbohydrazide (B1668358) derivative demonstrated high selectivity for fluoride ions, showing a distinct color change and fluorescence enhancement upon binding. spectroscopyonline.com The sensing mechanism often involves the formation of hydrogen bonds between the indole's NH group and the target ion. spectroscopyonline.com The development of such sensors is a growing field, with applications in environmental monitoring and biomedical diagnostics. ejcmpr.comnih.govmdpi.com
Future Directions and Emerging Research Avenues for 2,2 Bis 3 Indolyl Indoxyl Chemistry
The exploration of 2,2-bis(3'-indolyl)indoxyl and related indolyl-indoxyl scaffolds is entering a new phase characterized by the integration of cutting-edge technologies and a strong emphasis on sustainability. Researchers are pushing the boundaries of synthesis, catalysis, and materials science to unlock the full potential of this unique chemical entity. This section will delve into the future directions and emerging research avenues that are poised to shape the landscape of this compound chemistry.
Q & A
Basic Research Questions
Q. What experimental design strategies are optimal for synthesizing 2,2-Bis(3'-indolyl)indoxyl, and how can variables like solvent polarity or catalyst loading be systematically tested?
- Methodological Answer : Use factorial design to evaluate interactions between variables (e.g., temperature, reaction time, reagent ratios). For example, a 2³ factorial design (three factors at two levels) can identify significant variables affecting yield. Include controls for solvent purity and catalytic efficiency. Post-synthesis, validate with HPLC and NMR to confirm structural integrity .
- Example Table :
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 80°C | 120°C |
| Catalyst Loading | 5 mol% | 15 mol% |
| Solvent | Toluene | DMF |
Q. How can researchers characterize the electronic properties of this compound to predict its reactivity in cross-coupling reactions?
- Methodological Answer : Employ DFT (Density Functional Theory) calculations to map HOMO-LUMO gaps and electron density distribution. Pair computational results with experimental techniques like cyclic voltammetry to measure redox potentials. Compare data with structurally similar indole derivatives (e.g., indole-5-carboxylic acid, CAS 1670-81-1) to identify trends .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the catalytic annulation of this compound with o-aminobenzyl alcohols?
- Methodological Answer : Use In(III)-catalyzed systems (as in Luo et al., 2017) to probe reaction pathways. Monitor intermediates via in situ FTIR or LC-MS. Compare kinetic isotope effects (KIE) to distinguish between concerted or stepwise mechanisms. For reproducibility, replicate under inert atmospheres and validate with X-ray crystallography of key intermediates .
Q. How can AI-driven simulations optimize the reaction conditions for this compound in multi-step syntheses?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning algorithms to model reaction kinetics and thermodynamics. Train models on historical data (e.g., yield vs. temperature curves) to predict optimal conditions. Validate predictions with high-throughput robotic screening .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound derivatives?
- Methodological Answer : Apply statistical error analysis (e.g., confidence intervals for NMR integrations) and cross-reference with literature. For computational discrepancies, recalibrate basis sets (e.g., B3LYP/6-311+G(d,p)) and account for solvent effects in DFT models. Use 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities .
Interdisciplinary and Validation Approaches
Q. What role does orthogonal design play in optimizing the purification of this compound from complex reaction mixtures?
- Methodological Answer : Implement orthogonal separation techniques :
Primary Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).
Secondary Purification : Recrystallization in ethanol/water.
Validation : PXRD to confirm crystallinity and HPLC-MS for purity (>98%). Document recovery rates and solvent waste metrics for sustainability assessments .
Q. How can interdisciplinary collaboration (e.g., computational + experimental teams) enhance the discovery of novel applications for this compound?
- Methodological Answer : Adopt the ICReDD framework (computational, informatics, and experimental integration) to accelerate reaction discovery. Use cheminformatics tools (e.g., SciFinder) to map structure-activity relationships (SAR) against biological targets. Share datasets via open-access platforms to enable reproducibility .
Educational and Training Considerations
Q. What pedagogical strategies are effective for training students in synthesizing and analyzing this compound derivatives?
- Methodological Answer : Design undergraduate lab modules with stepwise complexity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
